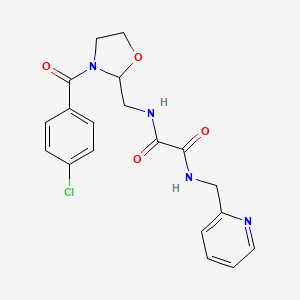

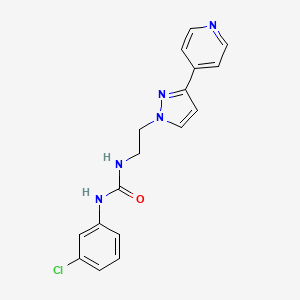

N1-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)-N2-(pyridin-2-ylmethyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N1-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)-N2-(pyridin-2-ylmethyl)oxalamide, also known as CBXO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. CBXO is a synthetic compound that belongs to the class of oxazolidinone derivatives, which are known for their antibacterial and antifungal properties.

Applications De Recherche Scientifique

Chemical Synthesis Applications

N1-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)-N2-(pyridin-2-ylmethyl)oxalamide and related oxazolidinones serve as critical intermediates in the synthesis of various compounds. For instance, these compounds are utilized in Cu-catalyzed N-arylation processes. Bhunia, De, and Ma (2022) demonstrated that N,N'-Bis(pyridin-2-ylmethyl)oxalamide (BPMO) effectively promotes the Cu-catalyzed N-arylation of oxazolidinones and amides with aryl iodides at room temperature, showcasing excellent chemoselectivity and tolerance of a wide range of functional groups, leading to diverse N-arylation products (Bhunia, De, & Ma, 2022). Furthermore, De, Yin, and Ma (2017) identified Cu2O/N,N'-bis(thiophen-2-ylmethyl)oxalamide as an effective catalyst system for Goldberg amidation with less reactive aryl chlorides, expanding the scope of Cu-catalyzed reactions for synthesizing various amide compounds (De, Yin, & Ma, 2017).

Antibacterial and Antifungal Applications

The oxazolidinone class, to which N1-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)-N2-(pyridin-2-ylmethyl)oxalamide belongs, has been studied for its potent antibacterial properties. A novel oxazolidinone agent, MRX-I, distinguished by its high activity against Gram-positive pathogens and reduced potential for adverse effects, illustrates the therapeutic potential of oxazolidinones in treating bacterial infections (Gordeev & Yuan, 2014). Similarly, Genin et al. (2000) prepared nitrogen-carbon-linked (azolylphenyl)oxazolidinone antibacterial agents, aiming to expand the spectrum of this antibiotic class to include Gram-negative organisms, showcasing the versatility and potential of oxazolidinone derivatives in combating a broader range of bacterial pathogens (Genin et al., 2000).

Anticancer and Antimicrobial Potential

Oxazolidinone derivatives have shown potential in anticancer and antimicrobial applications. Katariya, Vennapu, and Shah (2021) investigated novel heterocyclic compounds incorporating oxazole, pyrazoline, and pyridine for their anticancer activity, highlighting the role of oxazolidinone derivatives in developing new therapeutic agents (Katariya, Vennapu, & Shah, 2021).

Propriétés

IUPAC Name |

N-[[3-(4-chlorobenzoyl)-1,3-oxazolidin-2-yl]methyl]-N'-(pyridin-2-ylmethyl)oxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN4O4/c20-14-6-4-13(5-7-14)19(27)24-9-10-28-16(24)12-23-18(26)17(25)22-11-15-3-1-2-8-21-15/h1-8,16H,9-12H2,(H,22,25)(H,23,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDVHIPYLJNDFRD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(N1C(=O)C2=CC=C(C=C2)Cl)CNC(=O)C(=O)NCC3=CC=CC=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)-N2-(pyridin-2-ylmethyl)oxalamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(1-(3-phenoxypropyl)-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B2383807.png)

![N-(3-methoxyphenyl)-4-(methylthio)benzo[d]thiazol-2-amine](/img/structure/B2383812.png)

![methyl 3-(2-chloro-6-fluorophenyl)-5-[(Z)-1-(dimethylamino)-4,4,4-trifluoro-3-oxobut-1-en-2-yl]-1,2-oxazole-4-carboxylate](/img/structure/B2383818.png)

![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2383822.png)